2-Allyl-3-methyl-1,2-dihydroquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

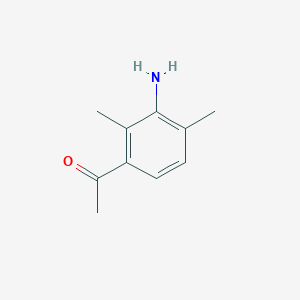

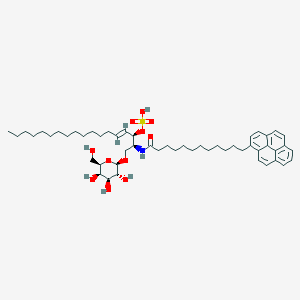

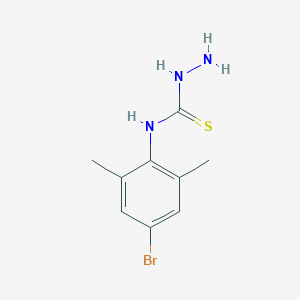

“2-Allyl-3-methyl-1,2-dihydroquinoxaline” is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including “2-Allyl-3-methyl-1,2-dihydroquinoxaline”, often involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide . The allylic strain in organic chemistry is a type of strain energy resulting from the interaction between a substituent on one end of an olefin (a synonym for an alkene) with an allylic substituent on the other end .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “2-Allyl-3-methyl-1,2-dihydroquinoxaline” would be similar, with additional allyl and methyl groups attached. The electrophilic carbon and the three ‘R’ substituents all lie on the same plane .Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via various reactions, including the reaction of unsubstituted quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature . The reaction of alkyl halides can undergo nucleophilic substitution, which could be relevant in the synthesis of "2-Allyl-3-methyl-1,2-dihydroquinoxaline" .Direcciones Futuras

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They have been identified as potential targets for new small molecule treatments as anti-cancer agents . The focus of future research could be on developing more potent quinoxaline derivatives and exploring their potential uses in treating various diseases .

Propiedades

IUPAC Name |

3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRENXCQIVBYLQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550773 |

Source

|

| Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-3-methyl-1,2-dihydroquinoxaline | |

CAS RN |

113477-68-2 |

Source

|

| Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)